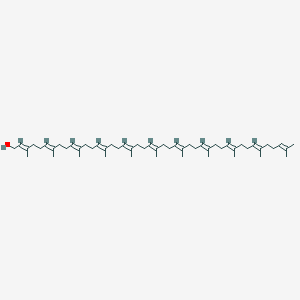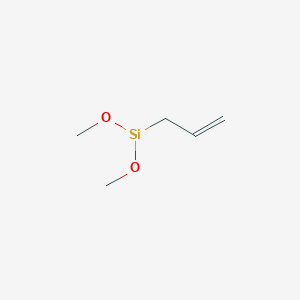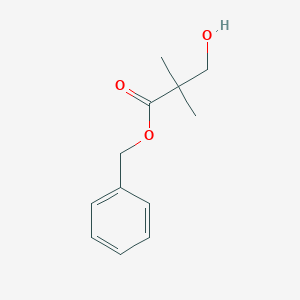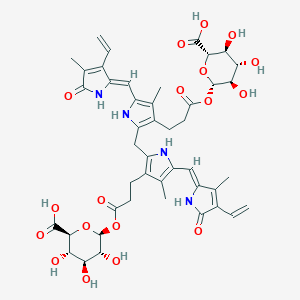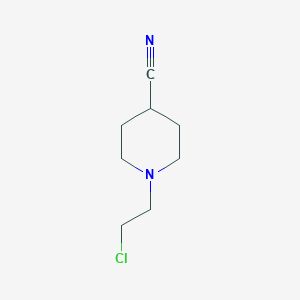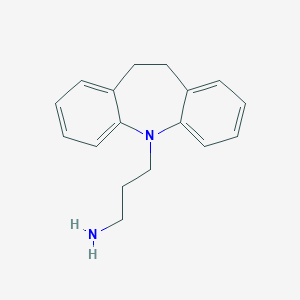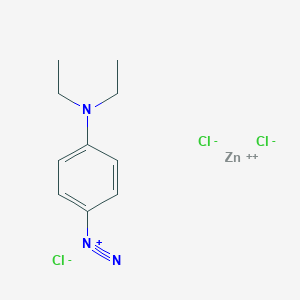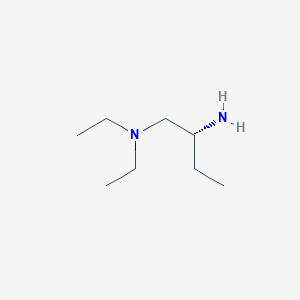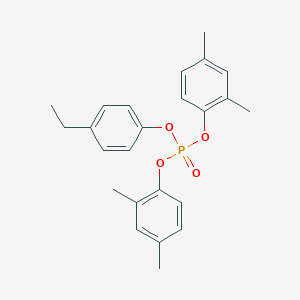
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate, also known as BDMEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDMEP is a type of organophosphate, which means that it contains a phosphate group and is widely used in the synthesis of various chemicals.
Wirkmechanismus
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate acts as an inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, which can result in the overstimulation of the nervous system and ultimately lead to toxicity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate are largely dependent on the dose and duration of exposure. In animal studies, high doses of Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate have been shown to cause neurotoxicity, liver damage, and reproductive toxicity. However, the effects of low-level exposure are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, its potential toxicity and the need for careful handling and disposal make it a challenging compound to work with.
Zukünftige Richtungen
There are several potential future directions for research on Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate. One area of interest is the development of safer and more effective flame retardants and plasticizers. Another area of focus is the investigation of the potential health effects of low-level exposure to Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate, particularly in occupational settings. Additionally, further research is needed to better understand the mechanisms of toxicity and to develop effective treatments for exposure to Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate.
Synthesemethoden
The synthesis of Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate involves the reaction of 2,4-dimethylphenol and 4-ethylphenol with phosphorus oxychloride in the presence of a catalyst. The resulting product is then purified through a series of processes to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate has been extensively studied for its potential applications in various fields, including the development of flame retardants, plasticizers, and lubricants. It has also been used as a stabilizer for polyvinyl chloride (PVC) and as a curing agent for epoxy resins.
Eigenschaften
CAS-Nummer |
17269-77-1 |
|---|---|
Produktname |
Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate |
Molekularformel |
C24H27O4P |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
bis(2,4-dimethylphenyl) (4-ethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-6-21-9-11-22(12-10-21)26-29(25,27-23-13-7-17(2)15-19(23)4)28-24-14-8-18(3)16-20(24)5/h7-16H,6H2,1-5H3 |
InChI-Schlüssel |
FNQDYIIDTGFIOB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C |
Synonyme |
CELLULUBE220 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



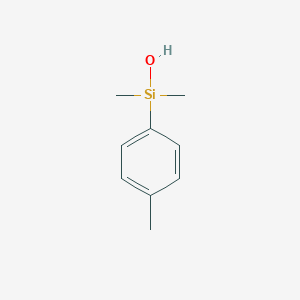
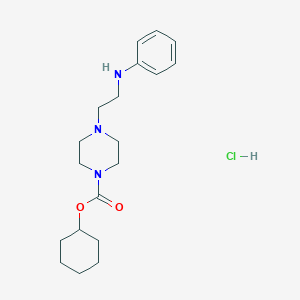

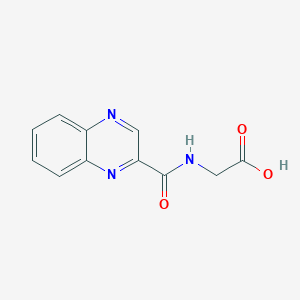
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
